An In-depth Technical Guide to 2-(Difluoromethyl)quinoline
An In-depth Technical Guide to 2-(Difluoromethyl)quinoline
Foreword: The Strategic Importance of Fluorination in Modern Drug Discovery
The introduction of fluorine atoms into bioactive molecules is a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the difluoromethyl group (-CHF₂) has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to act as a hydrogen bond donor, coupled with its moderate lipophilicity and metabolic robustness, makes it a highly sought-after substituent in the design of novel therapeutics.[1]
This guide provides a comprehensive technical overview of 2-(Difluoromethyl)quinoline, a heterocyclic compound that marries the privileged quinoline scaffold with the advantageous difluoromethyl group. The quinoline ring system is a recurring motif in a vast array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The strategic placement of a difluoromethyl group at the 2-position of the quinoline nucleus is anticipated to modulate its biological profile, offering new avenues for drug development professionals.
This document will delve into the nomenclature, synthesis, physicochemical properties, and potential applications of 2-(Difluoromethyl)quinoline, providing researchers and scientists with a detailed and authoritative resource.
Compound Identification and Core Properties
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as:
IUPAC Name: 2-(difluoromethyl)quinoline[5]
This name accurately describes a quinoline ring substituted at the second position with a difluoromethyl group.
Key Identifiers and Physicochemical Data
For ease of reference and procurement, the following identifiers are associated with 2-(Difluoromethyl)quinoline:
| Property | Value | Source |
| CAS Number | 1075184-01-8 | [5] |
| Molecular Formula | C₁₀H₇F₂N | [5] |
| Molecular Weight | 179.17 g/mol | [5] |
| Calculated logP | 2.677 | [5] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of 2-(Difluoromethyl)quinoline: A Metal-Free Approach
The synthesis of fluorinated quinolines is an active area of research. While various methods exist for the construction of the quinoline core, the introduction of the difluoromethyl group often requires specialized reagents and conditions. A notable and advantageous method for the synthesis of 2-(fluoroalkylated) quinolines, including the difluoromethyl variant, is a metal-free [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids.[7] This approach is particularly attractive due to its operational simplicity, use of readily available and low-cost reagents, and avoidance of transition metal catalysts, which can contaminate the final product.
The reaction proceeds by utilizing the polyfluoroalkanoic acid (in this case, difluoroacetic acid) as both the C1 synthon and the source of the difluoromethyl group.
Proposed Reaction Mechanism
The causality behind this synthetic strategy is believed to involve a cascade of reactions, as illustrated in the diagram below. The process is initiated by the formation of an amide intermediate, followed by tautomerization, dehydration, and a final intramolecular electrophilic addition to yield the cyclized quinoline product.[7]
Caption: Proposed mechanism for the metal-free synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the general procedure described by Nan et al. for the synthesis of 2-fluoroalkylated quinolines.[7] This self-validating system relies on the inherent reactivity of the starting materials under the specified conditions to drive the reaction to completion.
Materials and Reagents:
-
2-Vinylaniline (1.0 equiv)
-
Difluoroacetic acid (2.0 equiv)
-
Anhydrous toluene (optional, for difficult substrates)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-vinylaniline (1.0 equivalent) and difluoroacetic acid (2.0 equivalents). The reaction can be run neat (solvent-free), which is often preferred for its efficiency.[7]
-
Heating: Heat the reaction mixture to 140 °C with vigorous stirring. The use of an oil bath is recommended for uniform temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-vinylaniline) is consumed.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. If the mixture is viscous, it can be diluted with a suitable organic solvent like ethyl acetate.
-
Neutralization: Carefully neutralize the excess acid by washing the organic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-(difluoromethyl)quinoline.
Caption: General workflow for the synthesis of 2-(difluoromethyl)quinoline.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the quinoline ring system. The proton of the difluoromethyl group (-CHF₂) will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.
-
Aromatic Protons (H3-H8): Expected in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the difluoromethyl group.
-
Difluoromethyl Proton (-CHF₂): Expected as a triplet (¹JHF ≈ 50-60 Hz) in the region of δ 6.5-7.5 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 120-150 ppm).
-
Difluoromethyl Carbon (-CHF₂): A characteristic triplet (¹JCF ≈ 230-240 Hz) is expected for the carbon of the difluoromethyl group.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.
-
Difluoromethyl Fluorines (-CHF₂): A doublet is expected, arising from the coupling with the single proton of the difluoromethyl group (¹JFH ≈ 50-60 Hz). The chemical shift will be indicative of the electronic environment.
Potential Applications in Drug Development
While specific biological activity data for 2-(difluoromethyl)quinoline is not yet widely published, its structural components suggest significant potential in medicinal chemistry.
As a Privileged Scaffold
The quinoline core is a well-established "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.[10] Derivatives of quinoline have been successfully developed as:
-
Anticancer agents: By targeting various kinases and signaling pathways.[1]
-
Antimalarial drugs: With a long history of use, including compounds like chloroquine.[8][10]
-
Antibacterial and Antiviral agents: Demonstrating a broad spectrum of antimicrobial activity.[2][11]
The Role of the Difluoromethyl Group
The incorporation of the -CHF₂ group is a strategic decision to enhance the drug-like properties of the quinoline scaffold. As a bioisostere of a hydroxyl group, it can participate in hydrogen bonding interactions with target proteins, potentially improving binding affinity and selectivity.[1] Furthermore, the metabolic stability conferred by the C-F bonds can lead to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.
Given these characteristics, 2-(difluoromethyl)quinoline represents a valuable building block for the synthesis of new chemical entities with the potential for therapeutic applications across a range of diseases. Further biological evaluation is warranted to explore its specific activities.
Conclusion and Future Outlook
2-(Difluoromethyl)quinoline is a molecule of significant interest for researchers in drug discovery and development. Its synthesis via a metal-free, operationally simple protocol makes it an accessible building block for further chemical exploration. While comprehensive experimental data on its physicochemical and biological properties are still emerging, its structural design, combining the versatile quinoline scaffold with the advantageous difluoromethyl group, positions it as a promising starting point for the development of novel therapeutic agents. Future research should focus on the full experimental characterization of this compound and the systematic evaluation of its biological activity in various disease models.
References
-
Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(6), 1984-1988. [Link]
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Request PDF. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
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ResearchGate. (2025). Biological Activities of Quinoline Derivatives. [Link]
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Gümüş, H., & Öztürk, T. (2017). Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. Journal of Molecular Structure, 1149, 431-443. [Link]
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The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]
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ResearchGate. (2025). Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LUMO transitions, and quantum-chemical properties. [Link]
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PubMed Central. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]
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PubMed. (2014). Biological activities of quinoline derivatives. [Link]
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MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]
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Adejayan, T. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17896-17918. [Link]
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RSC Publishing. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]
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MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]
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MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
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ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]
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RSC Publishing. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
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PubMed. (2015). Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents. [Link]
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ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
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Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]
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ResearchGate. (2022). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. [Link]
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